2,4-Dichloropyridine 1-oxide 2,4-Dichloropyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 13602-59-0
VCID: VC3806973
InChI: InChI=1S/C5H3Cl2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H
SMILES: C1=C[N+](=C(C=C1Cl)Cl)[O-]
Molecular Formula: C5H3Cl2NO
Molecular Weight: 163.99 g/mol

2,4-Dichloropyridine 1-oxide

CAS No.: 13602-59-0

Cat. No.: VC3806973

Molecular Formula: C5H3Cl2NO

Molecular Weight: 163.99 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloropyridine 1-oxide - 13602-59-0

Specification

CAS No. 13602-59-0
Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
IUPAC Name 2,4-dichloro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H3Cl2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H
Standard InChI Key YRHODESFUHUABO-UHFFFAOYSA-N
SMILES C1=C[N+](=C(C=C1Cl)Cl)[O-]
Canonical SMILES C1=C[N+](=C(C=C1Cl)Cl)[O-]

Introduction

Chemical Identity and Structural Features

2,4-Dichloropyridine 1-oxide belongs to the class of pyridine N-oxides, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide functional group. The compound’s IUPAC name, 2,4-dichloro-1-oxidopyridin-1-ium, reflects the positions of the chlorine substituents and the oxidized nitrogen . Key identifiers include:

PropertyValue
CAS Number13602-59-0
Molecular FormulaC₅H₃Cl₂NO
Molecular Weight163.99 g/mol
SMILESC1=CN+[O-]
InChIKeyYRHODESFUHUABO-UHFFFAOYSA-N

The planar aromatic ring system, combined with the polar N-oxide group, confers solubility in polar aprotic solvents such as trifluoroacetic acid, as evidenced by its use in oxidation reactions . The electron-deficient nature of the pyridine ring, exacerbated by chlorine substituents, enhances reactivity toward nucleophilic and electrophilic agents .

Synthesis and Manufacturing

Challenges in synthesis include:

  • Regioselectivity: Controlling chlorine substitution patterns during halogenation.

  • Stability: N-oxides are prone to reduction under acidic or thermal conditions, necessitating mild reaction environments .

Chemical Reactivity and Applications

Halogen Bonding and Coordination Chemistry

The N-oxide group in 2,4-dichloropyridine 1-oxide acts as a halogen bond acceptor, forming complexes with dihalogens like Cl₂. Density Functional Theory (DFT) studies reveal that such interactions involve charge transfer from the oxygen lone pair to the σ* orbital of Cl₂, stabilizing the complex . These complexes are pivotal in catalysis and materials science, though their applications remain underexplored for this specific compound.

Catalytic Oxidation

In asymmetric catalysis, pyridine N-oxides serve as terminal oxidants. For instance, 2,6-dichloropyridine N-oxide enables enantioselective hydroxylation of ethylbenzene derivatives using ruthenium porphyrin catalysts, achieving up to 76% enantiomeric excess . The electron-withdrawing chlorine atoms enhance the oxidizing power of the N-oxide group, a property likely shared by 2,4-dichloropyridine 1-oxide.

Pharmaceutical Intermediate

Although direct evidence is lacking, structural analogs like 2-ethyl-4-nitropyridine N-oxide are intermediates in anti-tuberculosis drug synthesis . The chlorine substituents in 2,4-dichloropyridine 1-oxide could facilitate further functionalization, making it a candidate for prodrug development.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for 2,4-dichloropyridine 1-oxide synthesis.

  • Catalytic Mechanisms: Elucidating its role in asymmetric oxidation reactions.

  • Toxicokinetics: Assessing bioaccumulation potential and organ-specific toxicity.

  • Material Science: Exploring halogen-bonded complexes for semiconductor or sensor applications .

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